Cas no 1805345-92-9 (2-Bromo-3-(difluoromethyl)-5-methoxypyridine-6-acetic acid)

2-Bromo-3-(difluoromethyl)-5-methoxypyridine-6-acetic acid 化学的及び物理的性質
名前と識別子
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- 2-Bromo-3-(difluoromethyl)-5-methoxypyridine-6-acetic acid
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- インチ: 1S/C9H8BrF2NO3/c1-16-6-2-4(9(11)12)8(10)13-5(6)3-7(14)15/h2,9H,3H2,1H3,(H,14,15)
- InChIKey: YZAJLINLGIFZOA-UHFFFAOYSA-N
- SMILES: BrC1=C(C(F)F)C=C(C(CC(=O)O)=N1)OC
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 255
- XLogP3: 2
- トポロジー分子極性表面積: 59.4
2-Bromo-3-(difluoromethyl)-5-methoxypyridine-6-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029059105-1g |
2-Bromo-3-(difluoromethyl)-5-methoxypyridine-6-acetic acid |
1805345-92-9 | 97% | 1g |
$1,490.00 | 2022-04-01 |
2-Bromo-3-(difluoromethyl)-5-methoxypyridine-6-acetic acid 関連文献
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
2-Bromo-3-(difluoromethyl)-5-methoxypyridine-6-acetic acidに関する追加情報
2-Bromo-3-(difluoromethyl)-5-methoxypyridine-6-acetic Acid: A Comprehensive Overview
The compound 2-Bromo-3-(difluoromethyl)-5-methoxypyridine-6-acetic acid, identified by the CAS number 1805345-92-9, is a highly specialized organic molecule with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with bromine, difluoromethyl, and methoxy groups, along with an acetic acid moiety. The combination of these functional groups imparts the molecule with distinctive chemical properties, making it a valuable compound for research and development purposes.
Recent studies have highlighted the potential of 2-Bromo-3-(difluoromethyl)-5-methoxypyridine-6-acetic acid in the field of medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those targeting specific enzyme systems or cellular pathways. The bromine atom in the molecule serves as an excellent leaving group, facilitating various substitution reactions that are crucial in organic synthesis. Additionally, the difluoromethyl group introduces electron-withdrawing effects, which can enhance the reactivity of the molecule in certain chemical transformations.
The methoxy group attached to the pyridine ring contributes to the molecule's solubility and stability under different reaction conditions. This makes it easier to handle in laboratory settings while maintaining its reactivity. Furthermore, the acetic acid moiety at position 6 of the pyridine ring provides additional functional diversity, enabling the molecule to participate in a wide range of chemical reactions, including esterification and amidation.
In terms of synthesis, 2-Bromo-3-(difluoromethyl)-5-methoxypyridine-6-acetic acid can be prepared through a series of well-established organic reactions. The starting material typically involves a pyridine derivative that undergoes substitution or addition reactions to introduce the desired functional groups. For instance, bromination can be achieved through electrophilic substitution using bromine in a suitable solvent, while the introduction of the difluoromethyl group may involve nucleophilic substitution or coupling reactions.
The applications of this compound are not limited to academic research; it also finds practical uses in industry. For example, it has been employed as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its ability to act as a versatile building block makes it highly sought after in combinatorial chemistry and high-throughput screening processes.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular modeling studies have provided insights into its electronic structure and reactivity patterns, enabling researchers to predict its behavior in different chemical environments. Such studies are invaluable for optimizing synthetic routes and predicting potential applications.
In conclusion, 2-Bromo-3-(difluoromethyl)-5-methoxypyridine-6-acetic acid is a multifaceted compound with immense potential across various scientific disciplines. Its unique structure and functional groups make it an ideal candidate for exploring novel chemical transformations and developing innovative compounds with practical applications. As research continues to uncover new aspects of this molecule's properties and uses, its importance in both academic and industrial settings is likely to grow further.
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